1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide
Overview
Description
1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenyl group and a carboxamide group
Mechanism of Action
Target of Action
Similar compounds have been found to target coagulation factor x , which plays a crucial role in the coagulation cascade, converting prothrombin to thrombin.
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit specific enzymes, leading to changes in cellular signaling pathways .
Biochemical Pathways
Similar compounds have been found to modulate biomarkers of signaling through specific pathways in vivo .
Result of Action
Similar compounds have been found to inhibit tumor growth in preclinical models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide typically involves the reaction of 4-chlorobenzaldehyde with piperidine-4-carboxamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as specific temperature and pressure, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste, ensuring a cost-effective and environmentally friendly production method.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the 4-chlorophenyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, or bases under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide
- 1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxylate
- 1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxylamide
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-12-3-1-10(2-4-12)13(18)9-17-7-5-11(6-8-17)14(16)19/h1-4,11H,5-9H2,(H2,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIZASCTNCMXSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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